molecular formula C9H15NO2 B2547715 Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 2138157-55-6

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B2547715
CAS No.: 2138157-55-6
M. Wt: 169.224
InChI Key: YEUNTQQFKFOGQP-GJMOJQLCSA-N
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Description

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound featuring a cyclopropane ring fused to a piperidine system, with an ethyl ester group at the 7-position. Its molecular formula is C₉H₁₅NO₂, and it has a molecular weight of 169.22 g/mol . The compound’s stereochemistry (1S,6R,7R) is critical for its spatial arrangement and reactivity, making it a chiral building block in organic synthesis and drug discovery.

Properties

IUPAC Name

ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUNTQQFKFOGQP-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2[C@@H]1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with neurological activity.

    Biological Studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo framework allows the compound to fit into binding sites of biological macromolecules, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active azabicyclo moiety, which can then interact with its target.

Comparison with Similar Compounds

The following analysis compares Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate with structurally related bicyclic compounds, focusing on molecular features , synthetic utility , and applications .

Structural Analogues with Varied Heteroatoms or Ring Systems
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
This compound C₉H₁₅NO₂ 169.22 Contains a 3-aza bridgehead nitrogen and cyclopropane ring. Discontinued; potential scaffold for chiral synthesis .
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₅NO₂ 169.22 Smaller 2.2.1 bicyclo system with nitrogen at the 7-position. Used in asymmetric synthesis; predicted pKa = 9.96 .
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate C₉H₁₄O₃ 170.21 Oxygen replaces nitrogen in the bridge; similar bicyclo[4.1.0] system. Priced at $395/100 mg; used in heterocyclic chemistry .
3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester C₁₀H₁₇NO₂ 183.25 Methyl substitution at the 3-aza position. CAS 864754-49-4; higher molecular weight due to methyl group .

Key Observations :

  • Ring Size Impact : Smaller bicyclo[2.2.1] systems (e.g., 7-azabicyclo[2.2.1]heptane) exhibit distinct stereoelectronic properties compared to the larger [4.1.0] systems, affecting reactivity in ring-opening reactions .
Functionalized Derivatives
Compound Name Functional Group Synthetic Utility
(1R,6S,7R)-3-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid Fluorinated pyrimidoindole Designed for kinase inhibition ; molecular weight = 326.33 g/mol .
tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Boron-containing heterocycle Used in boron neutron capture therapy (BNCT) ; molecular weight = 352.19 .
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane Methoxymethyl side chain Versatile scaffold for C-H functionalization ; priced at €667/50 mg .

Key Observations :

  • Bioactive Modifications : Fluorination or boron incorporation enhances target specificity in drug design .
  • Stereochemical Complexity : Racemic mixtures (e.g., rac-ethyl derivatives) are common in early-stage synthesis but require resolution for pharmaceutical use .

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